molecular formula C10H9BrINO B058274 1-Acetyl-5-bromo-7-iodoindoline CAS No. 115666-44-9

1-Acetyl-5-bromo-7-iodoindoline

Cat. No.: B058274
CAS No.: 115666-44-9
M. Wt: 365.99 g/mol
InChI Key: ATELFFXBBRBNFE-UHFFFAOYSA-N
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Description

1-Acetyl-5-bromo-7-iodoindoline is a synthetic organic compound with the molecular formula C10H9BrINO It is a derivative of indoline, a bicyclic heterocycle that contains a benzene ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetyl-5-bromo-7-iodoindoline can be synthesized through a multi-step process involving the bromination and iodination of indoline derivatives. The typical synthetic route involves:

    Bromination: Indoline is first brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride.

    Iodination: The brominated indoline is then subjected to iodination using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

    Acetylation: The final step involves acetylation of the 1-position of the indoline ring using acetic anhydride or acetyl chloride in the presence of a base like pyridine or triethylamine.

Industrial Production Methods: While the above method is suitable for laboratory-scale synthesis, industrial production may involve more efficient and scalable processes, such as continuous flow chemistry or the use of automated synthesizers to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-5-bromo-7-iodoindoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Oxidation and Reduction: The indoline ring can be oxidized to indole or reduced to tetrahydroindoline using appropriate oxidizing or reducing agents.

    Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions such as Suzuki, Heck, or Sonogashira couplings to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products:

    Substitution: Formation of substituted indoline derivatives.

    Oxidation: Conversion to indole derivatives.

    Reduction: Formation of tetrahydroindoline derivatives.

Scientific Research Applications

1-Acetyl-5-bromo-7-iodoindoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-Acetyl-5-bromo-7-iodoindoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being investigated.

Comparison with Similar Compounds

  • 1-Acetyl-5-bromo-7-nitroindoline
  • 1-Acetyl-5-iodo-7-bromoindoline
  • 1-Acetyl-5-chloro-7-iodoindoline

Comparison: 1-Acetyl-5-bromo-7-iodoindoline is unique due to the presence of both bromine and iodine atoms, which can impart distinct reactivity and properties compared to its analogs. The combination of these halogens can influence the compound’s electronic properties, making it a valuable intermediate for further functionalization and derivatization.

Properties

IUPAC Name

1-(5-bromo-7-iodo-2,3-dihydroindol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrINO/c1-6(14)13-3-2-7-4-8(11)5-9(12)10(7)13/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATELFFXBBRBNFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C(=CC(=C2)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40555185
Record name 1-(5-Bromo-7-iodo-2,3-dihydro-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40555185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115666-44-9
Record name 1-(5-Bromo-7-iodo-2,3-dihydro-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40555185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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